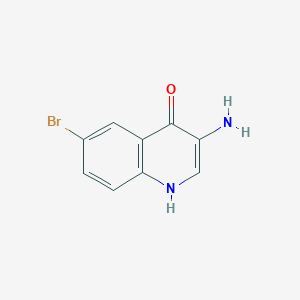

6-Bromo-3-Amino-4-quinolinol

Description

BenchChem offers high-quality 6-Bromo-3-Amino-4-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-Amino-4-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-bromo-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAPXLRCEKYPBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 6-Bromo-3-Amino-4-quinolinol

The following technical guide details the chemical structure, synthesis, and properties of 6-Bromo-3-Amino-4-quinolinol , a critical heterocyclic building block in medicinal chemistry.

CAS No: 1153094-27-9 (Generic for isomer class) | Formula: C

Executive Summary

6-Bromo-3-amino-4-quinolinol (also chemically defined as 3-amino-6-bromo-4(1H)-quinolinone) represents a "privileged scaffold" in drug discovery. Its structure combines a quinoline core—ubiquitous in antimalarials and kinase inhibitors—with three distinct vectors for diversification:

-

The 3-Amino Group: A nucleophilic handle for amide coupling or heterocycle formation.

-

The 6-Bromo Substituent: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.

-

The 4-Hydroxy/Oxo Motif: A hydrogen-bond donor/acceptor pair critical for binding affinity in ATP-binding pockets of kinases.

This guide analyzes its tautomeric behavior, industrial synthesis, and reactivity profile.

Chemical Structure & Electronic Landscape

Tautomeric Equilibrium

While the nomenclature "4-quinolinol" implies an aromatic hydroxyl group, experimental evidence (NMR/X-ray) for 4-substituted quinolines confirms that the 4-oxo (quinolone) tautomer predominates in both the solid state and polar solvents (DMSO, H

-

Driving Force: The loss of aromaticity in the pyridine ring of the quinolone form is compensated by the high stability of the amide-like (vinylogous amide) resonance and strong intermolecular hydrogen bonding.

-

3-Amino Effect: In 6-bromo-3-amino-4-quinolinol, the amine at position 3 can form an intramolecular hydrogen bond with the C4 carbonyl oxygen, further locking the molecule in the 4-oxo form .

Electronic Distribution

-

6-Bromo: Acts as a weak deactivator via induction (-I) but directs electrophilic substitution ortho/para to itself. However, in the pyridine-fused system, its primary role is as a stable leaving group for cross-coupling.

-

3-Amino: Strongly electron-donating (+M), making the C2 position more electron-rich and susceptible to electrophilic attack or oxidative cyclization.

Figure 1: The tautomeric equilibrium heavily favors the 4-oxo form, stabilized by intramolecular hydrogen bonding.

Synthesis & Manufacturing Protocols

The synthesis of 3-amino-4-quinolinols is non-trivial due to the sensitivity of the amino group to the harsh conditions required for quinoline ring closure. The most robust industrial route involves the Gould-Jacobs reaction followed by regioselective nitration and reduction .

Route A: The Nitration-Reduction Strategy (Recommended)

This pathway is preferred for its scalability and the availability of starting materials.

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline[1][2]

-

Reagents: 4-Bromoaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether (Dowtherm A).

-

Mechanism: Condensation of aniline with EMME yields an enamine, which undergoes thermal cyclization at high temperature (250°C) via intramolecular electrophilic aromatic substitution.

-

Protocol Insight: The high temperature is strictly necessary to overcome the activation energy of the cyclization step.

Step 2: Regioselective Nitration[3]

-

Reagents: HNO

(fuming), Propionic acid or Acetic acid. -

Conditions: 90–100°C, 1–2 hours.[4]

-

Causality: The 4-hydroxy group (oxo form) activates the 3-position towards electrophilic attack. The 6-bromo group on the benzene ring deactivates the benzo-ring, ensuring nitration occurs exclusively at the heterocyclic C3 position.

-

Validation: Monitor by TLC/LCMS for the disappearance of the starting material (M+H 224) and appearance of the nitro product (M+H 269).

Step 3: Reduction to 3-Amino

-

Reagents: Sodium Dithionite (Na

S -

Protocol:

-

Suspend 6-bromo-3-nitro-4-quinolinol in Ethanol/Water (1:1).

-

Add Na

S -

Reflux until the yellow nitro compound turns into a white/off-white amine precipitate.

-

Purification: The product is amphoteric. Isolate by adjusting pH to ~7-8.

-

Figure 2: Step-by-step synthetic workflow emphasizing regioselectivity and chemoselectivity.

Physicochemical Properties[5][6][7][8]

| Property | Value / Description | Source/Validation |

| Appearance | Off-white to pale yellow powder | Experimental observation (Amino-quinolones oxidize slightly) |

| Melting Point | > 280°C (Decomposes) | High lattice energy due to H-bonding network |

| Solubility | DMSO, DMF, Dilute HCl | Poor in H |

| pKa (Acidic) | ~9.0 (4-OH/NH) | Typical for 4-quinolones |

| pKa (Basic) | ~3.5 - 4.5 (3-NH | Reduced basicity due to conjugation with carbonyl |

| LogP | ~1.7 - 2.2 | Predicted (XLogP3) |

| UV/Vis | Quinoline aromatic bands |

Reactivity & Derivatization Profile[11]

For drug development, this molecule is a trifunctional scaffold .

-

Sandmeyer/Diazotization (3-NH

):-

The 3-amino group can be converted to a diazonium salt and subsequently to -Cl, -CN, or -I. This is useful for accessing 3,6-disubstituted quinolines.

-

-

Acylation/Amidation (3-NH

):-

Reaction with acid chlorides or carboxylic acids (with HATU) yields 3-amido derivatives. This is the primary vector for increasing SAR (Structure-Activity Relationship) complexity in kinase inhibitors.

-

-

Chlorination (4-OH):

-

Treatment with POCl

converts the 4-quinolinol to 4-chloro-6-bromo-3-aminoquinoline . The 4-Cl is highly reactive toward S

-

-

Suzuki Coupling (6-Br):

-

The 6-bromo position is amenable to Pd-catalyzed coupling with aryl boronic acids. Note: The free amine and hydroxyl groups may require protection (e.g., Boc, O-benzyl) or careful optimization of catalyst/base to prevent poisoning.

-

Figure 3: Divergent synthesis pathways from the core scaffold.

Biological Applications

This specific scaffold is frequently utilized in the design of Type I and Type II Kinase Inhibitors .

-

Mechanism: The 3-amido-4-quinolone motif can mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinase enzymes (e.g., EGFR, Src, Abl).

-

Case Study Context: Analogues of this structure are found in research regarding inhibitors of Plasmodium falciparum (antimalarial) and bacterial DNA gyrase (antibacterial), leveraging the planar, intercalating nature of the quinoline core.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[5]

-

Handling: Use local exhaust ventilation. Avoid dust formation.

-

Storage: Store under inert gas (Nitrogen/Argon). Amino-quinolines are light-sensitive and can darken upon oxidation.

References

-

Synthesis of 4-Hydroxyquinolines (Gould-Jacobs): Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and Derivatives." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

-

Tautomerism of 4-Quinolones: Bisacchi, G. S. "4-Quinolone Tautomerism and its Implications for Drug Discovery." Journal of Medicinal Chemistry, 2015 , 58(12), 4874–4882. Link

-

Nitration of Quinolinols: Riegel, B. et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 1946 , 68(7), 1264–1266. Link

-

Kinase Inhibitor Scaffolds: Wissner, A. et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Mass Spectrometry of 4-Anilino-3-quinolinecarbonitriles." Journal of Medicinal Chemistry, 2003 , 46(1), 49-63. Link

-

Chemical Properties & Safety: PubChem Compound Summary for CID 1153094-27-9 (Analogous Data). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 6-Bromo-3,4-dihydroquinolin-2(1H)-one | C9H8BrNO | CID 14373281 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-3-Amino-4-quinolinol: A Key Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-Amino-4-quinolinol is a heterocyclic organic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry. The quinoline ring system is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The specific substitutions of a bromine atom at the 6-position, an amino group at the 3-position, and a hydroxyl group at the 4-position confer unique physicochemical properties to this molecule, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of 6-Bromo-3-Amino-4-quinolinol, including its chemical properties, a plausible synthetic route, and its potential applications in drug discovery, with a focus on its role as a precursor for kinase inhibitors and other targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-3-Amino-4-quinolinol is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for its application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1153094-27-9 | [1][2], [3][4], [2] |

| Molecular Formula | C₉H₇BrN₂O | [1][2] |

| Molecular Weight | 239.07 g/mol | [1][2], [2] |

| Synonyms | 3-Amino-6-bromo-4-quinolinol | [1], [3] |

| Physical Form | Solid | [5] |

| Boiling Point | 403.3±45.0 °C at 760 mmHg | [5] |

| Topological Polar Surface Area (TPSA) | 59.14 Ų | [1][2] |

| logP | 2.2851 | [1][2] |

| Storage | 4°C, protect from light, stored under nitrogen | [1][2], [5] |

Synthesis of 6-Bromo-3-Amino-4-quinolinol

While a direct, optimized synthesis for 6-Bromo-3-Amino-4-quinolinol is not extensively detailed in the public domain, a plausible and chemically sound synthetic pathway can be proposed based on established methodologies for the synthesis of substituted quinolines. The following multi-step protocol outlines a rational approach starting from commercially available 6-bromoquinolin-4-ol.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 6-Bromo-3-Amino-4-quinolinol.

Step-by-Step Experimental Protocol

Step 1: Nitration of 6-Bromoquinolin-4-ol to yield 6-Bromo-3-nitroquinolin-4-ol

This step introduces a nitro group at the 3-position of the quinoline ring, a common precursor to an amino group.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add 6-bromoquinolin-4-ol to the cooled nitrating mixture portion-wise, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to yield crude 6-bromo-3-nitroquinolin-4-ol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Reduction of 6-Bromo-3-nitroquinolin-4-ol to yield 3-Amino-6-bromoquinolin-4-ol

This final step involves the reduction of the nitro group to the desired amino group.

-

Reaction Setup: To a solution of 6-bromo-3-nitroquinolin-4-ol in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof), add a reducing agent. Common choices include iron powder in the presence of a small amount of hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Reaction: If using iron, the mixture is heated to reflux for several hours. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature. The reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up:

-

For iron reduction: After cooling, the reaction mixture is filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

-

For catalytic hydrogenation: The catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude 3-Amino-6-bromoquinolin-4-ol can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Applications in Drug Discovery

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with a rich history of producing successful drugs.[6] The presence of the bromine atom at the 6-position and the amino group at the 3-position of 6-Bromo-3-Amino-4-quinolinol make it a particularly interesting starting material for the synthesis of targeted therapies.

Kinase Inhibitors

The quinoline core is a well-established "hinge-binder" motif in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 4-aminoquinoline scaffold can be functionalized to create potent and selective inhibitors of various kinases. The 6-bromo substituent can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities that can enhance binding affinity and selectivity for the target kinase.[7] For example, derivatives of 6-bromo-4-anilinoquinolines have been investigated as kinase inhibitors.[7]

Antimalarial Agents

Historically, 4-aminoquinolines, such as chloroquine, have been frontline drugs for the treatment of malaria.[1] Although drug resistance is a major challenge, the development of new quinoline-based antimalarials continues to be an active area of research.[1] The 6-bromo-3-amino-4-quinolinol core can be elaborated with various side chains to generate novel compounds with potential activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Other Potential Therapeutic Areas

The versatility of the quinoline scaffold suggests that derivatives of 6-Bromo-3-Amino-4-quinolinol could be explored for a wide range of other therapeutic applications, including as anticancer, antiviral, and antibacterial agents.[6] The amino and hydroxyl groups provide reactive sites for the attachment of diverse pharmacophores, enabling the generation of large chemical libraries for high-throughput screening.

Safety Information

Based on available data, 6-Bromo-3-Amino-4-quinolinol is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

6-Bromo-3-Amino-4-quinolinol is a valuable and versatile chemical entity for drug discovery and development. Its quinoline core, coupled with strategic bromo, amino, and hydroxyl substitutions, provides a robust platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. The synthetic pathway outlined in this guide, based on established chemical principles, offers a practical approach for the preparation of this important building block. As research into targeted therapies continues to expand, the utility of 6-Bromo-3-Amino-4-quinolinol as a key starting material for the development of next-generation medicines is poised to grow.

References

-

Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

MDPI. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. [Link]

Sources

- 1. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Amino-6-bromoquinolin-4-ol | 1153094-27-9 [sigmaaldrich.com]

- 5. 3-Amino-6-bromoquinolin-4-ol | 1153094-27-9 [sigmaaldrich.com]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 7. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine [mdpi.com]

Solubility profile of 6-Bromo-3-Amino-4-quinolinol in organic solvents

An In-depth Technical Guide to the Solubility Profile of 6-Bromo-3-Amino-4-quinolinol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 6-Bromo-3-Amino-4-quinolinol in various organic solvents. Given the absence of extensive published quantitative data for this specific compound, this document emphasizes the establishment of a robust experimental methodology, grounded in established pharmaceutical industry standards. We will delve into the theoretical underpinnings of solubility as dictated by the compound's unique physicochemical properties, provide a detailed, field-proven protocol for solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and offer a predictive assessment of its solubility behavior. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing this and other novel chemical entities.

Introduction and Physicochemical Profile

6-Bromo-3-Amino-4-quinolinol is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] The precise placement of the bromo, amino, and hydroxyl functional groups creates a molecule with distinct electronic and steric properties, influencing its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Understanding the solubility of an API is a critical first step in the drug development process.[3] It directly impacts formulation design, bioavailability, purification strategies, and the feasibility of various delivery systems.[2][4] This guide provides the necessary tools to experimentally determine this crucial parameter for 6-Bromo-3-Amino-4-quinolinol.

Table 1: Physicochemical Properties of 6-Bromo-3-Amino-4-quinolinol

| Property | Value | Source |

| CAS Number | 1153094-27-9 | [5] |

| Molecular Formula | C₉H₇BrN₂O | [5] |

| Molecular Weight | 239.07 g/mol | [5] |

| SMILES | OC1=C(N)C=NC2=CC=C(Br)C=C12 | [5] |

| Predicted LogP | 2.2851 | [5] |

| Hydrogen Bond Donors | 2 (-OH, -NH₂) | [5] |

| Hydrogen Bond Acceptors | 3 (N in quinoline, O, N) | [5] |

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the interplay between the solute's crystal lattice energy and the solvation energy released upon interaction with the solvent.[6] The principle of "like dissolves like" provides a foundational predictive tool.[7]

-

Molecular Structure Analysis: 6-Bromo-3-Amino-4-quinolinol is an amphiphilic molecule.

-

The quinoline ring system provides a large, relatively non-polar aromatic surface.

-

The hydroxyl (-OH) and amino (-NH₂) groups are polar and capable of acting as both hydrogen bond donors and acceptors.

-

The bromine atom adds to the molecular weight and has a modest electron-withdrawing effect.

-

-

Solvent Interaction:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the -OH and -NH₂ groups of the solute, suggesting favorable solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar aspects of the molecule.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large aromatic core may allow for some interaction, but the highly polar functional groups will likely limit solubility significantly in these solvents.

-

The predicted LogP of 2.2851 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, its solubility will likely be highest in polar organic solvents.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible data, the determination of thermodynamic (or equilibrium) solubility is essential. The saturation shake-flask method is the universally recognized gold-standard for this purpose.[8][9] The following protocol outlines a self-validating system for this determination.

Core Methodology: Saturation Shake-Flask Protocol

The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase.[10]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 6-Bromo-3-Amino-4-quinolinol (e.g., 5-10 mg) to a series of glass vials, each containing a precisely known volume (e.g., 2 mL) of the selected organic solvents. A sufficient excess is critical to ensure a solid phase remains at equilibrium.[8]

-

Equilibration: Seal the vials tightly. Place them in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[10] Preliminary time-point studies (e.g., sampling at 24, 48, and 72 hours) are recommended to confirm that the concentration has reached a plateau.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit sedimentation of the excess solid. To separate the saturated supernatant from the solid, use either centrifugation or filtration. Filtration through a chemically compatible syringe filter (e.g., 0.22 or 0.45 µm PVDF or PTFE) is common.[11][12]

-

Causality Note: This step is critical. Failure to completely remove undissolved solid particles will lead to a gross overestimation of solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.[13]

-

-

Sample Preparation for Analysis: Immediately after filtration, accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (typically the mobile phase used for HPLC) to bring the concentration within the calibrated range of the analytical method.

-

Analysis: Quantify the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as the HPLC protocol described below.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification: HPLC Method Development

HPLC is the preferred analytical tool due to its high specificity and ability to separate the parent compound from any potential impurities or degradants.[8][14]

Step-by-Step Protocol:

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column Selection: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a versatile starting point for this type of aromatic compound.[14]

-

Mobile Phase Development: A gradient method using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) as Mobile Phase A and an organic solvent (e.g., Acetonitrile or Methanol with 0.1% Formic Acid) as Mobile Phase B is recommended for initial development.[12]

-

Calibration Curve Preparation: Prepare a series of at least five standard solutions of 6-Bromo-3-Amino-4-quinolinol of known concentrations from a stock solution.[11] These should bracket the expected concentration of the diluted solubility samples.

-

Analysis and Calculation:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.[15]

-

Inject the prepared (diluted) samples from the shake-flask experiment.

-

Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.

-

Account for the dilution factor to determine the final solubility concentration in the original solvent (e.g., in mg/mL or µg/mL).

-

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clarity and comparative analysis.

Table 2: Template for Experimental Solubility Data of 6-Bromo-3-Amino-4-quinolinol at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) | USP Classification |

| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly soluble] | |

| Isopropanol | 19.9 | [Experimental Data] | [Calculated Data] | [e.g., Slightly soluble] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Calculated Data] | [e.g., Freely soluble] |

| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Data] | [Calculated Data] | [e.g., Freely soluble] | |

| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] | |

| Acetone | 20.7 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly soluble] | |

| Non-Polar | Dichloromethane (DCM) | 9.1 | [Experimental Data] | [Calculated Data] | [e.g., Very slightly soluble] |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] | [e.g., Practically insoluble] | |

| Hexane | 1.9 | [Experimental Data] | [Calculated Data] | [e.g., Practically insoluble] |

Note: The USP (United States Pharmacopeia) classification provides a qualitative descriptor for the measured quantitative data.[11]

Caption: Interplay of Solute and Solvent Properties on Solubility.

Conclusion

This guide has established a scientifically sound and experimentally verifiable protocol for determining the solubility profile of 6-Bromo-3-Amino-4-quinolinol in organic solvents. By combining the gold-standard shake-flask method with precise HPLC quantification, researchers can generate the reliable data necessary for informed decision-making in synthesis, purification, and formulation development. The physicochemical properties of the molecule suggest a favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding, a prediction that can be confirmed and quantified using the methodologies presented herein.

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

-

Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech. Available from: [Link]

-

Babu, R., & Nageswara Rao, G. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a RP-HPLC method for determination of solubility of Furosemide. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available from: [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

-

IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available from: [Link]

-

ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available from: [Link]

-

PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2025, March 25). Green Synthesis of Quinoline and Its Derivatives. Available from: [Link]

-

MDPI. (2020, October 20). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Available from: [Link]

-

PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Available from: [Link]

-

YouTube. (2024, May 9). What Factors Affect Solubility? | Professor Dave & Chegg Explain. Available from: [Link]

-

TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. chemscene.com [chemscene.com]

- 6. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. pharmaguru.co [pharmaguru.co]

- 12. biorelevant.com [biorelevant.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of 3-Amino-4-Hydroxyquinoline Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Formulation Engineers.

Executive Summary: The Stability Paradox

3-amino-4-hydroxyquinoline (3-AHQ) derivatives represent a privileged scaffold in drug discovery, serving as precursors for antimalarials (e.g., amodiaquine analogs), antiviral agents (HIV integrase inhibitors), and kinase inhibitors. However, their utility is often compromised by a complex thermodynamic profile. These molecules exist at the intersection of tautomeric ambiguity (4-hydroxy vs. 4-oxo) and redox vulnerability (oxidation of the electron-rich 3-amino moiety).

This guide provides a rigorous analysis of the thermodynamic forces governing 3-AHQ stability and details self-validating protocols to characterize them.

Thermodynamic Landscape: Tautomerism & Electronic Structure

The core thermodynamic feature of the 3-AHQ scaffold is the equilibrium between the 4-hydroxyquinoline (enol) and 4(1H)-quinolinone (keto) forms. Unlike simple phenols, this equilibrium is heavily influenced by the 3-amino substituent.

The Tautomeric Equilibrium

While the 4-hydroxy form retains full aromaticity of the pyridine ring, the 4-oxo (quinolone) form is often thermodynamically favored in polar solvents and the solid state due to:

-

Solvation Energy: The highly polarized C=O bond in the quinolone form has a larger dipole moment, leading to stronger stabilization in polar media (water, DMSO).

-

Intramolecular Hydrogen Bonding: The 3-amino group acts as a hydrogen bond donor. In the 4-oxo form , a stable 6-membered intramolecular hydrogen bond is formed between the amino proton and the carbonyl oxygen (

). This interaction lowers the enthalpy (

Redox Thermodynamics

The 3-amino group is an electron-donating group (EDG) that increases the electron density of the quinoline ring. While this enhances binding affinity for certain targets (e.g., heme stacking in malaria), it thermodynamically predisposes the molecule to oxidative degradation into quinone-imine intermediates. This is the primary pathway for "thermodynamic instability" in solution, often mistaken for hydrolytic instability.

Visualization: Tautomeric & Degradation Pathways

The following diagram illustrates the thermodynamic equilibrium and the irreversible degradation sink.

Caption: Tautomeric equilibrium favoring the keto form due to intramolecular H-bonding, with oxidative leakage to quinone-imines.

Solid-State Thermodynamics: Polymorphism & Hydrates

In the solid state, 3-AHQ derivatives rarely exist as pure anhydrates if exposed to humidity. The thermodynamic stability of the crystal lattice is governed by intermolecular H-bond networks.

-

Hydrate Formation: As seen in related 4-aminoquinaldine studies, water molecules often bridge the carbonyl oxygen and the amino group in the crystal lattice. These hydrates are frequently the global thermodynamic minimum at ambient temperature/humidity.

-

Lattice Energy: High melting points (>200°C) are typical, driven by

stacking of the planar quinolone rings. A sharp endotherm in DSC followed by decomposition indicates a stable lattice; a broad endotherm often suggests a metastable amorphous phase or solvent loss.

Experimental Protocols (Self-Validating)

Do not rely on calculated pKa or logP values alone. The following protocols are designed to generate empirical thermodynamic constants.

Protocol A: Determination of Thermodynamic Solubility & pKa (Shake-Flask Method)

Objective: To determine the intrinsic solubility (

-

Preparation:

-

Prepare buffer solutions ranging from pH 1.2 to 10.0 (maintain constant ionic strength

M with NaCl). -

Add excess solid 3-AHQ derivative to glass vials containing 5 mL of each buffer.

-

-

Equilibration:

-

Incubate at 25°C ± 0.1°C with constant agitation (orbital shaker) for 72 hours .

-

Validation Step: Check pH at 24h and 72h. If pH shifts >0.1 units, adjust and extend equilibration.

-

-

Analysis:

-

Filter supernatant using a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

-

Quantify concentration via HPLC-UV (detection at

nm and

-

-

Data Processing:

-

Plot Solubility (

) vs. pH. -

The pH of minimum solubility corresponds to the zwitterionic isoelectric point (pI).

-

Fit data to the Henderson-Hasselbalch equation to extract thermodynamic pKa values.

-

Protocol B: Solid-State Stability Assessment (DSC/TGA)

Objective: To differentiate between solvate loss, melting, and degradation.

-

Instrument Setup: Calibrate DSC with Indium standard. Purge with Nitrogen (50 mL/min).

-

Sample Prep: Weigh 2–5 mg of sample into an aluminum pan. Crimped but vented lids are preferred to allow solvent escape without pressure buildup.

-

Thermal Cycle:

-

Step 1 (TGA): Ramp from 30°C to 300°C at 10°C/min. Monitor weight loss.

-

Interpretation: Weight loss < 100°C = Surface water. Stepwise weight loss at specific T = Stoichiometric solvate/hydrate.

-

-

Step 2 (DSC): Ramp from 30°C to (Melting Point + 20°C) at 10°C/min.

-

Interpretation: A clean melting endotherm implies high purity. An exotherm immediately following melting indicates thermal decomposition (common for 3-amino derivatives).

-

-

-

Validation: Run a "Heat-Cool-Heat" cycle. If the melting peak shifts or disappears in the second heating, the substance is thermally unstable or has converted to a polymorph.

Data Summary: Typical Physicochemical Parameters

| Parameter | Typical Value / Trend | Thermodynamic Implication |

| Melting Point | 190°C – 270°C | High lattice energy; indicates strong intermolecular H-bonding. |

| pKa (Amino) | 3.5 – 5.0 | Lower than aniline due to electron withdrawal by the quinoline ring. |

| pKa (OH/NH) | 9.0 – 11.0 | Acidic proton of the enol/amide tautomer. |

| LogP | 1.5 – 3.5 | Moderate lipophilicity; pH-dependent due to zwitterion formation. |

| Tautomer Ratio | Quinolone (keto) form is dominant in aqueous solution. |

Experimental Workflow Diagram

Caption: Integrated workflow for establishing thermodynamic validity of 3-AHQ candidates.

References

-

Quinolone-Hydroxyquinoline Tautomerism

-

Polymorphism & Hydrate Stability

- Title: 4-Aminoquinaldine monohydrate polymorphism: Prediction and impurity aided discovery of a difficult to access stable form.

- Source: CrystEngComm (via PubMed Central).

-

URL:[Link]

-

Synthetic Strategies & Stability

- Title: 4-Aminoquinoline: a comprehensive review of synthetic str

- Source: Frontiers in Chemistry (2023).

-

URL:[Link]

- General 4-Hydroxyquinoline Properties: Title: 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. Source: BenchChem Technical Guides.

-

Antimalarial Structure-Activity Relationships

Sources

pKa Values and Ionization Dynamics of 6-Bromo-3-Amino-4-Quinolinol: A Comprehensive Mechanistic Guide

Executive Summary

In the landscape of rational drug design, the precise determination of a molecule's acid dissociation constants (pKa) is not merely a regulatory checkbox; it is the fundamental predictor of pharmacokinetics, solubility, and target-binding affinity. 6-Bromo-3-amino-4-quinolinol (CAS: 1153094-27-9) is a highly functionalized heterocyclic scaffold. Characterizing its ionization profile presents a unique analytical challenge due to the interplay of tautomerism, adjacent electron-withdrawing groups, and poor aqueous solubility.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. We will deconstruct the thermodynamic and electronic causality behind the molecule's pKa values and establish a self-validating, orthogonal experimental protocol to measure them accurately.

Structural Dynamics: Tautomerism and Resonance

Before assigning pKa values, we must correctly define the molecule's ground state in aqueous media. The name "4-quinolinol" implies a hydroxyl group at the C4 position. However, in polar solvents (like water or physiological buffers), this compound undergoes a rapid tautomeric shift, existing almost exclusively as 3-amino-6-bromo-4-quinolone .

The Causality: Why does the quinolone (keto) form dominate? The proton migrates from the C4-oxygen to the N1-nitrogen to establish a vinylogous amide resonance system. This configuration is thermodynamically favored in water because the highly polarized N-H and C=O bonds participate in robust intermolecular hydrogen bonding with the solvent, a stabilization not afforded to the enol (quinolinol) form .

Deconstructive pKa Analysis (Mechanistic Breakdown)

6-Bromo-3-amino-4-quinolinol possesses three distinct ionizable sites. Because empirical data for this exact multi-substituted scaffold is highly specific, we must derive its theoretical macroconstants by analyzing the inductive and resonance effects of its substituents against known baseline fragments , .

Event 1: Protonation of the Quinolone Core (pKa₁ ≈ 1.5 – 1.8)

-

Baseline: The unsubstituted 4-hydroxyquinoline core has a pKa of 2.23 .

-

Mechanistic Shift: In our target molecule, the 6-bromo group exerts a strong electron-withdrawing inductive effect (Hammett

= +0.39). Simultaneously, the 3-amino group, while resonance-donating, acts inductively to pull electron density away from the ring. This electron starvation makes the quinolone core highly resistant to accepting an additional proton, lowering the pKa₁ to approximately 1.5 to 1.8.

Event 2: Protonation of the 3-Amino Group (pKa₂ ≈ 3.2 – 3.8)

-

Baseline: A standard 3-aminoquinoline exhibits a pKa of 4.91 .

-

Mechanistic Shift: The 3-amino group in our molecule is situated directly adjacent to the C4-carbonyl group. The carbonyl's potent electron-withdrawing field effect drastically reduces the electron density on the amino nitrogen's lone pair. Consequently, the basicity of the 3-amino group is heavily attenuated, shifting its pKa down to the 3.2 – 3.8 range. It will only protonate in highly acidic environments (e.g., gastric fluid).

Event 3: Deprotonation to the Quinolonate Anion (pKa₃ ≈ 10.5 – 10.8)

-

Baseline: The N-H deprotonation of 4-hydroxyquinoline occurs at a pKa of 11.28 .

-

Mechanistic Shift: The electron-withdrawing 6-bromo substituent stabilizes the resulting negative charge on the quinolonate anion via inductive delocalization. This stabilization makes the neutral molecule more willing to give up its proton, increasing its acidity and lowering the pKa₃ to roughly 10.5 – 10.8.

Caption: Ionization continuum of 6-Bromo-3-Amino-4-quinolinol across the pH scale.

Quantitative Data Summary

The table below summarizes the predicted thermodynamic ionization states, which serve as the baseline for the experimental validation protocols.

| Ionization Event | Functional Group Involved | Predicted pKa Range | Dominant Species at pH 7.4 | Pharmacological Implication |

| pKa₁ | Quinolone Core (C=O / N1) | 1.5 – 1.8 | Un-ionized | Molecule will not form stable salts with weak acids. |

| pKa₂ | 3-Amino Group (-NH₂) | 3.2 – 3.8 | Un-ionized | Poor solubility in intestinal fluid; highly lipophilic. |

| pKa₃ | Quinolone N-H (Deprotonation) | 10.5 – 10.8 | Un-ionized | Remains neutral in blood plasma; high membrane permeability. |

Self-Validating Experimental Protocols

Relying solely on theoretical predictions is a critical failure point in drug development. Because 6-bromo-3-amino-4-quinolinol is highly lipophilic and poorly soluble in water, standard aqueous titration will fail due to precipitation.

To ensure trustworthiness and scientific integrity , we must deploy a self-validating, orthogonal workflow. We will use UV-Vis spectrophotometry to track the micro-environmental electronic shifts (chromophore changes) and cosolvent potentiometry to capture the macroscopic proton exchange.

Caption: Self-validating orthogonal workflow for determining pKa in poorly soluble quinolones.

Protocol A: UV-Vis Spectrophotometric Titration

This method exploits the fact that the ionization of the 3-amino group and the quinolone core drastically alters the molecule's conjugated

-

Sample Preparation: Prepare a 5 µM stock solution of the compound using a 2% DMSO/Water cosolvent system to prevent precipitation.

-

Buffer Allocation: Dispense the stock into a series of Britton-Robinson universal buffers precisely adjusted from pH 1.0 to 12.0 (in 0.2 pH increments).

-

Spectral Acquisition: Record the absorption spectra from 220 nm to 450 nm at 25.0 ± 0.1 °C.

-

Causality & Validation Check: Analyze the spectra for isosbestic points (wavelengths where total absorbance remains constant during a pH shift). Expert Insight: If isosbestic points drift or blur, the compound is precipitating, and the DMSO concentration must be marginally increased.

-

Data Extraction: Utilize multi-wavelength global analysis software (e.g., SPECFIT) to derive the pKa values from the absorbance vs. pH curves.

Protocol B: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

To validate the UV-Vis data, we must measure the bulk thermodynamic proton exchange. Because water cannot hold enough compound to generate a reliable potentiometric signal, we use a methanol-water cosolvent system.

-

Cosolvent System Preparation: Prepare four distinct solvent mixtures of Methanol/Water (e.g., 30%, 40%, 50%, and 60% wt/wt Methanol) containing 0.15 M KCl to maintain constant ionic strength.

-

Titration Execution: Dissolve the compound to a concentration of 1 mM in each cosolvent mixture. Titrate with standardized 0.1 M KOH and 0.1 M HCl under an inert argon atmosphere to prevent CO₂ absorption.

-

The Yasuda-Shedlovsky Extrapolation (The Causality): Organic cosolvents suppress the ionization of acids and bases by lowering the dielectric constant (

) of the medium. To find the true aqueous pKa, plot the apparent pKa ( -

Mathematical Resolution: Extrapolate the linear regression line to the dielectric constant of pure water (

). The y-intercept represents the true aqueous pKa. -

System Validation: Cross-reference the extrapolated potentiometric pKa with the UV-Vis pKa. For the system to be considered self-validating and trustworthy, the values must align within ±0.15 log units .

Implications for Formulation and Drug Delivery

Understanding these pKa values is critical for downstream development. Because the molecule remains entirely un-ionized between pH 4.0 and 10.0, its aqueous solubility in the gastrointestinal tract (pH 6.8) will be exceptionally poor.

Attempting to formulate this compound as a standard hydrochloride salt is risky; the low basicity of the 3-amino group (pKa ~3.5) means the salt will likely disproportionate (convert back to the free base) upon encountering the neutral pH of the intestine, leading to sudden precipitation and erratic bioavailability. Advanced formulation strategies, such as amorphous solid dispersions (ASDs) or lipid-based nanocarriers, will be required to bypass its pKa-driven insolubility.

References

The Emergence of 6-Substituted-3-Amino-4-Quinolinols: A Technical Guide for Advanced Drug Discovery

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, forming the foundation of numerous approved therapeutic agents. Within this broad class, the 4-quinolinol (or 4-quinolone) core is a "privileged structure," demonstrating a remarkable breadth of biological activities. This technical guide focuses on a highly specialized and promising subclass: 6-substituted-3-amino-4-quinolinols. We provide an in-depth analysis of a robust synthetic pathway to access this scaffold, collate and interpret biological data from structurally related analogs to forecast therapeutic potential, and elucidate the underlying structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space for next-generation therapeutics, particularly in oncology.

The 4-Quinolinol Core: A Scaffold of Therapeutic Significance

The quinoline ring system is a recurring motif in a vast number of biologically active compounds, from the historic antimalarial quinine to modern anticancer agents.[1][2] The 4-quinolinol tautomer, which predominantly exists as the 4-quinolone form, is particularly noteworthy. This structural feature is central to the mechanism of action of quinolone antibiotics and a growing number of kinase inhibitors.[3][4]

The strategic functionalization of this core scaffold is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. Specifically, this guide focuses on the intersection of two critical substitutions:

-

The 6-Position: Substitution at this position, which is projected into solvent-exposed regions in many enzyme active sites, is a well-established method for fine-tuning pharmacological properties. The introduction of a halogen, such as bromine, at the 6-position has been shown to enhance the anticancer effects of related quinazolinone and quinolone scaffolds.[5][6]

-

The 3-Amino Group: The introduction of a primary amine at the C3 position provides a crucial vector for either forming key hydrogen bond interactions within a biological target or serving as a synthetic handle for further derivatization and library development.

The convergence of these features in the 6-substituted-3-amino-4-quinolinol scaffold presents a compelling, yet underexplored, area for the discovery of novel therapeutic agents.

Synthetic Strategies and Methodologies

Direct, published protocols for the synthesis of 6-substituted-3-amino-4-quinolinols are scarce. However, a robust and logical pathway can be constructed from well-established, high-yielding reactions. The proposed strategy involves a three-stage process: (A) construction of the core quinolinol ring system via the Gould-Jacobs reaction, (B) nitration at the C3 position, and (C) subsequent reduction of the nitro group to the target primary amine.

Caption: Proposed multi-step synthesis of 6-substituted-3-amino-4-quinolinols.

Detailed Experimental Protocols

The following protocols are representative procedures adapted from established literature for analogous transformations.

Protocol 2.1.1: Stage 1 - Synthesis of 6-Bromo-4-hydroxyquinoline (Gould-Jacobs Reaction)

This procedure is adapted from the classical Gould-Jacobs reaction, a cornerstone for 4-hydroxyquinoline synthesis.[7][8][9]

-

Step 1a: Condensation.

-

In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl(ethoxymethylidene)malonate (1.1 eq).

-

Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

Cool the reaction mixture to room temperature. The intermediate, diethyl 2-(((4-bromophenyl)amino)methylene)malonate, will often solidify upon cooling and can be washed with cold ethanol or hexane to remove excess malonate.[10]

-

-

Causality and Insights: This initial condensation is a nucleophilic substitution where the aniline nitrogen displaces the ethoxy group of the malonate. Running the reaction neat (without solvent) at this temperature is typically efficient. For less reactive anilines, microwave irradiation can significantly reduce reaction times.[8]

-

Step 1b: Thermal Cyclization.

-

Add the crude anilinomethylene intermediate from the previous step to a high-boiling point solvent, such as diphenyl ether.

-

Heat the solution to approximately 250 °C and maintain for 30-60 minutes. The cyclization progress should be monitored by TLC.

-

Cool the mixture and add hexane or petroleum ether to precipitate the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. Filter the solid product.

-

-

Causality and Insights: This high-temperature step effects an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) to form the quinolone ring.[7] The choice of a high-boiling, inert solvent like diphenyl ether is critical to achieve the necessary activation energy. Eaton's reagent (P₂O₅ in methanesulfonic acid) has emerged as a milder and often higher-yielding alternative for this cyclization step.[8]

-

Step 1c: Saponification and Decarboxylation.

-

Suspend the crude carboxylate ester in a 10-20% aqueous sodium hydroxide solution and reflux for 1-2 hours until hydrolysis is complete (TLC monitoring).

-

Cool the solution and acidify carefully with concentrated hydrochloric acid or acetic acid to a pH of ~4-5 to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry.

-

The resulting 6-bromo-4-hydroxyquinoline-3-carboxylic acid is then decarboxylated by heating it neat or in a high-boiling solvent like diphenyl ether at its melting point (or ~250-280°C) until gas evolution ceases.

-

Cool the residue and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 6-bromo-4-hydroxyquinoline.

-

Protocol 2.1.2: Stage 2 - Nitration of 6-Bromo-4-hydroxyquinoline

This protocol is based on standard aromatic nitration procedures, targeting the electron-rich C3 position.[11][12]

-

To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, add 6-bromo-4-hydroxyquinoline (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Once dissolved, add a nitrating mixture (a pre-mixed, cooled solution of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-bromo-3-nitro-4-hydroxyquinoline.

-

Causality and Insights: The 4-hydroxy (or 4-oxo) group is an activating group, directing electrophilic substitution to the C3 position. The strong acidic conditions are necessary to generate the nitronium ion (NO₂⁺) electrophile. Maintaining low temperatures is crucial to prevent over-nitration and side reactions.

Protocol 2.1.3: Stage 3 - Reduction to 3-Amino-6-bromo-4-hydroxyquinoline

This final step employs a chemoselective reduction of the nitro group.[13]

-

Suspend 6-bromo-3-nitro-4-hydroxyquinoline (1.0 eq) in a solvent such as glacial acetic acid or ethanol.

-

Add iron powder (Fe, 3-5 eq) to the suspension.

-

Heat the mixture to reflux (e.g., ~80-100 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction, dilute with water, and neutralize with a base such as sodium carbonate or ammonium hydroxide.

-

The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the target compound, 3-amino-6-bromo-4-hydroxyquinoline.

-

Causality and Insights: The Fe/AcOH system is a classic and effective method for the reduction of aromatic nitro groups in the presence of other reducible functionalities like halogens.[13] Alternative, milder conditions include catalytic hydrogenation (H₂ gas over a Palladium-on-carbon catalyst), though this may risk dehalogenation depending on the substrate and conditions.

Biological Activities and Therapeutic Potential

While direct biological data for the 6-substituted-3-amino-4-quinolinol scaffold is limited, a robust hypothesis of its therapeutic potential can be formulated by examining structurally related analogs. The primary area of interest for this scaffold is oncology, specifically as inhibitors of protein kinases.

Anticancer Activity and Kinase Inhibition

The quinoline, quinolone, and quinazolinone cores are prevalent in a multitude of kinase inhibitors.[5][14][15] The 6-bromo substitution, in particular, is a key feature in several potent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and other kinases.[5][6] This suggests that the 6-bromo-3-amino-4-quinolinol core is well-suited to occupy the ATP-binding pocket of various kinases.

The diagram below illustrates the general mechanism of action for ATP-competitive kinase inhibitors, the likely paradigm for this compound class.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]

- 9. iipseries.org [iipseries.org]

- 10. prepchem.com [prepchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The discovery of substituted 4-(3-hydroxyanilino)-quinolines as potent RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure analysis of brominated amino-quinolinols

An In-Depth Technical Guide to the Crystal Structure Analysis of Brominated Amino-quinolinols

Abstract

Brominated amino-quinolinols represent a pivotal class of heterocyclic compounds, demonstrating significant potential in medicinal chemistry and drug development due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR), optimizing their therapeutic efficacy, and guiding rational drug design.[4][5] This technical guide provides a comprehensive walkthrough of the critical process of crystal structure analysis for this specific compound class, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from the art of single-crystal growth to the intricacies of X-ray diffraction data analysis, ensuring a narrative grounded in scientific integrity and practical, field-proven insights.

The Significance of Bromine in Amino-quinolinol Scaffolds

The introduction of a bromine atom into an amino-quinolinol framework is a deliberate strategic choice in medicinal chemistry.[5] Beyond its role as a "heavy atom" that facilitates X-ray diffraction by scattering X-rays more effectively, bromine significantly influences the molecule's physicochemical properties. It can enhance lipophilicity, affect metabolic stability, and, most importantly, participate in halogen bonding—a specific type of non-covalent interaction that can be critical for drug-target binding.[5] Understanding the precise location of the bromine atom and its interplay with the amino and hydroxyl groups, as well as its role in intermolecular interactions within the crystal lattice, provides invaluable information for drug designers.[6] For instance, studies on various brominated quinolines have demonstrated that the position of the bromine substituent is crucial for their antiproliferative effects against cancer cell lines.[1][7]

The Foundation: Growing High-Quality Single Crystals

A successful crystal structure analysis is entirely contingent on the quality of the single crystal used for data collection.[8] The adage "Garbage In, Garbage Out" is particularly apt here. The goal is to encourage molecules to slowly self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice, free from significant defects, twinning, or impurities.[8] The purity of the compound is paramount; a purity of at least 75% or better is recommended to improve the chances of growing high-quality single crystals.[9]

Causality of Method Selection

The choice of crystallization method depends on the compound's solubility profile and the quantity of material available. For brominated amino-quinolinols, which are often moderately soluble in organic solvents, several methods are effective.

-

Slow Evaporation: This is the most straightforward method.[10] A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over several days. The key is controlling the evaporation rate; rapid evaporation leads to the formation of many small nucleation sites, resulting in a powder or microcrystals, whereas slow, controlled evaporation encourages growth on a limited number of nucleation sites, yielding larger, X-ray quality crystals.[11]

-

Vapor Diffusion: This is arguably the most successful method, especially when working with milligram quantities.[12] It involves dissolving the compound in a "good" solvent and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.[8] The vapor of the more volatile anti-solvent slowly diffuses into the compound's solution, gradually reducing the compound's solubility and inducing slow crystallization.[12]

-

Slow Cooling: This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[8] A saturated solution is prepared at or near the solvent's boiling point and then allowed to cool slowly and undisturbed. This gradual decrease in temperature lowers the solubility, leading to supersaturation and crystal growth.[10]

Experimental Protocol: Crystal Growth by Vapor Diffusion

This protocol provides a self-validating system for systematically exploring crystallization conditions.

Materials:

-

Purified brominated amino-quinolinol compound (>95% purity).

-

A selection of "good" solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate).

-

A selection of "poor" (anti-solvents) (e.g., Hexane, Pentane, Diethyl Ether).[12]

-

Small glass vials (e.g., 2 mL) and larger glass jars with screw caps (e.g., 20 mL).

Procedure:

-

Preparation: Prepare a concentrated solution of your compound by dissolving 5-10 mg in a minimal amount of a "good" solvent (e.g., 0.5 mL of Dichloromethane) in a small vial. Ensure the compound is fully dissolved; if not, filter off any insoluble impurities.[9]

-

Setup: Place this open vial inside a larger jar.

-

Anti-Solvent Addition: Add 2-3 mL of a "poor" anti-solvent (e.g., Hexane) to the larger jar, ensuring the level is below the top of the inner vial.

-

Sealing: Seal the larger jar tightly.

-

Incubation: Place the sealed jar in a location free from vibrations and temperature fluctuations.

-

Observation: Monitor the setup daily for signs of crystal growth. High-quality crystals can take anywhere from a few days to several weeks to form.

-

Validation & Iteration: If no crystals form, or if only powder precipitates, the system is not yet optimized. Repeat the process by systematically varying the solvents, the concentration of the compound, or the temperature. The formation of clear, well-defined crystals with sharp edges validates the chosen conditions.

The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides the most definitive and detailed information about the three-dimensional structure of a crystalline substance.[4][13] It allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral molecules.[13][14]

The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The crystal's ordered lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. The positions and intensities of these diffracted spots are directly related to the arrangement of atoms within the crystal lattice.[15]

Experimental Workflow Diagram

The following diagram outlines the logical flow from a synthesized compound to a fully refined crystal structure.

Caption: Workflow from compound synthesis to final structural model.

Data Interpretation and Refinement

Modern diffractometers are equipped with powerful software that can automate data collection and often solve the initial structure.[4] The process involves:

-

Unit Cell Determination: The software indexes the diffraction spots to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[14]

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the atoms, with heavier atoms like bromine appearing as areas of high electron density.

-

Structure Refinement: A least-squares refinement process is used to adjust the atomic positions, site occupancies, and atomic displacement parameters (which model thermal vibrations) to achieve the best possible fit between the calculated and the observed diffraction data.[14]

-

Validation: The final model is rigorously checked for geometric consistency and other potential issues. The output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure determination.

Analyzing the Final Structure: A Case Study Perspective

The true value of the analysis lies in the interpretation of the final, refined structure. This provides direct, unambiguous evidence of the molecule's connectivity and stereochemistry.[11]

Key Structural Parameters

The refined structure provides a wealth of quantitative data that is crucial for understanding the molecule's properties. This data is typically summarized in tables for clarity.

Table 1: Representative Crystallographic Data for a Hypothetical Brominated Amino-quinolinol

| Parameter | Value | Significance |

| Chemical Formula | C₁₀H₉BrN₂O | Confirms the elemental composition of the crystallized molecule. |

| Formula Weight | 253.10 g/mol | Molar mass of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice.[16] |

| Space Group | P2₁/n | A specific description of the symmetry elements present within the unit cell.[6] |

| a, b, c [Å] | a = 6.908, b = 8.057, c = 17.189 | The dimensions of the unit cell along the x, y, and z axes.[16] |

| α, β, γ [°] | α = 90, β = 101.18, γ = 90 | The angles between the unit cell axes.[16] |

| Volume [ų] | 938.6 | The volume of a single unit cell.[16] |

| Z | 4 | The number of molecules in the unit cell. |

| Bond Length (C-Br) | 1.895 Å | Provides direct evidence of covalent bonding and can influence reactivity. |

| Hydrogen Bond (N-H···O) | 2.95 Å (D···A distance) | Key intermolecular interaction that governs crystal packing and can mimic drug-receptor interactions.[17] |

Note: Data in this table is representative and synthesized from typical values found in crystallographic reports for similar structures for illustrative purposes.[6][16]

Visualizing Intermolecular Interactions

Beyond individual bond lengths and angles, the crystal structure reveals how molecules pack together in the solid state. This is governed by a network of intermolecular forces, such as hydrogen bonds, π-π stacking, and halogen bonds. Understanding this supramolecular arrangement is crucial, as these same forces often dictate how a drug molecule will interact with its biological target.[6][18]

Caption: Key intermolecular interactions in brominated amino-quinolinols.

Conclusion

The crystal structure analysis of brominated amino-quinolinols is an indispensable tool in modern drug discovery. It provides the ultimate proof of a molecule's structure and offers profound insights into the intermolecular forces that dictate its behavior, both in the solid state and, by extension, at its biological target. The rigorous, systematic approach outlined in this guide—from meticulous crystal growth to detailed structural refinement and interpretation—empowers researchers to unlock the full potential of this promising class of compounds, paving the way for the development of novel and more effective therapeutics.

References

- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information.

- University of Florida Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. University of Florida.

- Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry.

- MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Massachusetts Institute of Technology.

- Saint Petersburg State University Research Park. (n.d.). Single crystal X-ray diffraction analysis.

- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry Department.

- Ruschak, N. I., Sych, I. A., & Ieromina, Z. G. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 72-79.

- (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. In Books.

- American Laboratory. (2011, April 8). Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials.

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC).

- (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

- da Silva, A. B. F., et al. (2019). Analysis of two novel 1-4 quinolinone structures with bromine and nitrobenzyl ligands. Journal of Molecular Modeling, 25(3), 55.

- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design, 105(5).

- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate.

- Moussaoui, Y. N. E., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5683.

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline.

- El-Ghozlani, M., et al. (2011). 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283.

- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978.

- (n.d.). X-ray structure analysis of quinolinyl iminothiazoline 6. ResearchGate.

- Farrell, W. D., et al. (2015). Crystal structure of bis(3-bromomesityl)(quinolin-1-ium-8-yl)boron(III) tribromide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), 1082-1085.

- (n.d.). 7-Bromoquinolin-8-ol | Request PDF. ResearchGate.

- Horta, B. A. C., et al. (2017). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 11), 1030-1038.

- (2011, September 19). An Overview: The biologically important quninoline derivatives.

- Collis, C. G., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 59(Pt 9), o1350-o1351.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

- Lv, Y., et al. (2025). The crystal structure of 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide, C19H15BrN4O. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 623-624.

- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.

- Charoenou, P., et al. (2021). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Scientific Reports, 11(1), 20264.

- Bilici, A. (2017). Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8: Synthesis and Characterization. Hacettepe Journal of Biology and Chemistry, 45(4), 563-571.

- Sertbakan, T. R. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate.

- Wójcik, M., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. European Journal of Medicinal Chemistry, 278, 116867.

- (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR).

- Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 2743-2755.

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijfmr.com [ijfmr.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. Analysis of two novel 1-4 quinolinone structures with bromine and nitrobenzyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. How To [chem.rochester.edu]

- 11. chemistry.muohio.edu [chemistry.muohio.edu]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]